![molecular formula C19H18N2O3 B2843037 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 853751-92-5](/img/structure/B2843037.png)
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the quinoline and oxazole chemical classes. These compounds are noteworthy for their biological activities and are often investigated for their potential pharmaceutical applications. This compound is characterized by its polycyclic structure which integrates a quinoline and an oxazol moiety, promising diverse chemical reactivity and biological functionality.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes the initial formation of the quinoline intermediate via a Skraup synthesis, followed by the introduction of the oxazol-2(3H)-one moiety through a condensation reaction with an appropriate benzo[d]oxazole derivative. This multi-step synthesis requires careful control of reaction conditions including temperature, pH, and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow techniques to enhance efficiency and scalability. These methods often utilize advanced catalytic processes and optimized reaction parameters to ensure consistency and cost-effectiveness.
化学反应分析
Types of Reactions: This compound can participate in a variety of chemical reactions. It can undergo oxidation and reduction reactions, nucleophilic substitutions, and electrophilic additions, owing to its functional groups.
Common Reagents and Conditions: Typical reagents for oxidation might include potassium permanganate or chromium trioxide, while reduction reactions might employ hydrogen in the presence of a palladium catalyst. Nucleophilic substitution reactions might involve reagents such as alkoxides or amines under basic conditions.
Major Products Formed: The major products of these reactions depend on the specific sites of reactivity within the molecule. For instance, oxidation may yield quinoline N-oxides, while nucleophilic substitutions might lead to functionalized derivatives with potential bioactivity.
科学研究应用
3-(3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has been explored for a variety of scientific research applications. In chemistry, it's investigated as a building block for more complex molecules. In biology and medicine, its derivatives are studied for their potential as anti-inflammatory, antimicrobial, and anticancer agents due to their ability to interact with biological targets such as enzymes and receptors. In industry, its stability and reactivity make it a candidate for the development of novel materials and catalysts.
作用机制
The biological activity of this compound is often linked to its ability to interact with specific molecular targets. For example, in cancer research, it may inhibit particular enzymes or signaling pathways crucial for the proliferation of cancer cells. The quinoline moiety can intercalate with DNA, potentially disrupting replication and transcription processes, while the oxazol-2(3H)-one group can interact with protein active sites, affecting enzyme activity.
相似化合物的比较
3-(3,4-dihydroquinolin-1(2H)-yl)benzo[d]oxazole
2-phenylquinoline
2-methylbenzoxazole
属性
IUPAC Name |
3-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c22-18(20-12-5-7-14-6-1-2-8-15(14)20)11-13-21-16-9-3-4-10-17(16)24-19(21)23/h1-4,6,8-10H,5,7,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKCPIGURDHQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCN3C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
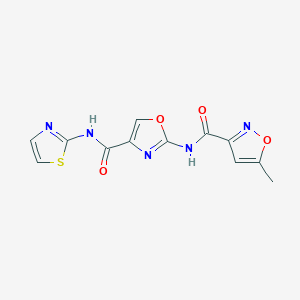
![N-(4-chlorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2842956.png)
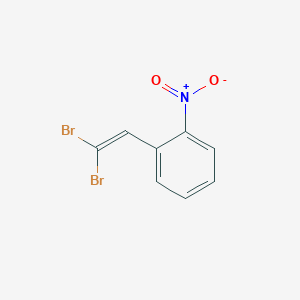
![N-(5-methyl-1,2-oxazol-3-yl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2842959.png)
![N'-(2-chlorophenyl)-N-[2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2842960.png)
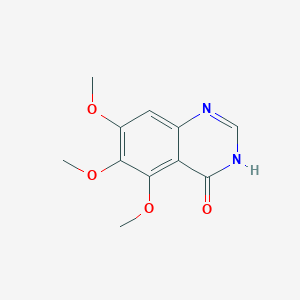
![3-(1-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione](/img/structure/B2842966.png)
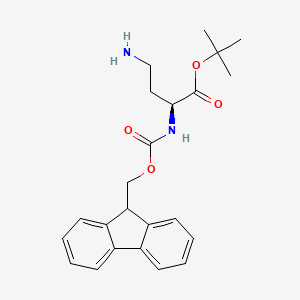
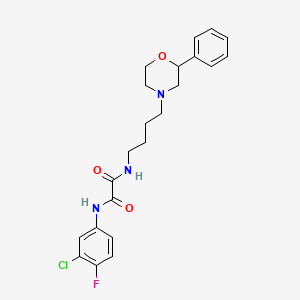
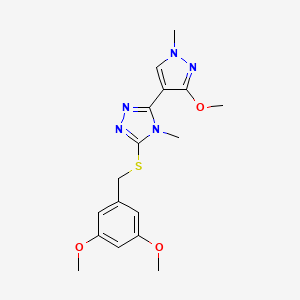
![3-{[1-(3-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)pyrrolidin-3-yl]oxy}pyridazine](/img/structure/B2842972.png)
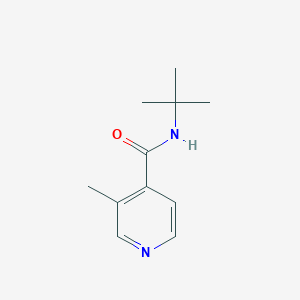
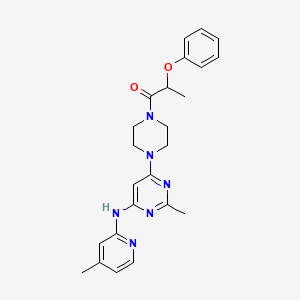
![3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2842976.png)
